1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Description
This compound features a complex heterocyclic architecture combining a 1,2-dihydropyridin-2-one core substituted with a 1,2,4-oxadiazole ring at position 5 and a 2-oxoethyl-piperazine moiety at position 1. The 1,2,4-oxadiazole group is further functionalized with a 4-methylphenyl substituent, while the piperazine ring is modified with a 2-fluorophenyl group. Such structural motifs are commonly associated with pharmacological activity, particularly in central nervous system (CNS) and kinase-targeting therapeutics .
Key structural attributes include:
- 1,2,4-Oxadiazole (5-position): Enhances metabolic stability and π-π stacking interactions via its aromatic character.
- Piperazine-2-oxoethyl moiety (1-position): Facilitates solubility and receptor binding through its basic nitrogen and carbonyl group.
- Substituent effects: The 2-fluorophenyl group on piperazine may enhance blood-brain barrier penetration, while the 4-methylphenyl on oxadiazole could modulate lipophilicity and target affinity .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-6-8-19(9-7-18)25-28-26(35-29-25)20-10-11-23(33)32(16-20)17-24(34)31-14-12-30(13-15-31)22-5-3-2-4-21(22)27/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKWXIGCCUQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2-Dihydropyridin-2-one Core
The 1,2-dihydropyridin-2-one ring system serves as the central scaffold for subsequent functionalization. Recent advances in multicomponent Hantzsch-type reactions have enabled efficient construction of this motif. As demonstrated by Shah et al., heterogenized phosphotungstic acid on alumina (40 wt%) catalyzes the condensation of aldehydes, β-keto esters, and ammonium acetate under solvent-free conditions. For the target compound, 4-methylacetophenone derivatives may serve as the ketone component, while formaldehyde or its equivalents provide the aldehyde moiety.
Critical parameters influencing yield include:
- Catalyst loading : 15–20 mol% of heterogenized phosphotungstic acid
- Reaction temperature : 80–100°C under reflux conditions
- Reaction time : 2.5–3.5 hours for >75% conversion
Control experiments confirm the necessity of Brønsted acid sites for both imine formation and subsequent cyclization. The resulting 1,2-dihydropyridin-2-one intermediate typically requires purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) prior to further functionalization.
Preparation of the 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl Substituent
The 1,2,4-oxadiazole ring is constructed through a two-step sequence involving amidoxime formation and cyclodehydration. Building upon methodology developed by Mandal et al., 4-methylbenzonitrile undergoes hydroxylamine hydrochloride treatment in the presence of graphene oxide (GO) as both catalyst and oxidant:
Amidoxime formation :
$$ \text{4-Methylbenzonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{GO, H}2\text{O/EtOH}} \text{N-hydroxy-4-methylbenzamidine} $$Cyclodehydration :
$$ \text{N-hydroxy-4-methylbenzamidine} + \text{Activated carboxylic acid derivative} \xrightarrow{\text{GO}} \text{3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl} $$
Graphene oxide’s oxygenated functional groups facilitate both steps, achieving yields of 82–89% with catalyst recyclability over five cycles. Comparative studies show GO outperforms traditional dehydrating agents like PCl₃ or POCl₃ in terms of environmental impact and selectivity.
Convergent Coupling Strategies
Final assembly employs sequential N-alkylation and Suzuki-Miyaura cross-coupling:
Step 1: Dihydropyridinone N-alkylation
$$ \text{1,2-Dihydropyridin-2-one} + \text{2-Bromoacetyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Bromoacetyl)-1,2-dihydropyridin-2-one} $$
Step 2: Piperazine substitution
$$ \text{1-(2-Bromoacetyl)-1,2-dihydropyridin-2-one} + \text{4-(2-Fluorophenyl)piperazine} \xrightarrow{\text{DIEA, CH}_3\text{CN}} \text{1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2-dihydropyridin-2-one} $$
Step 3: Oxadiazole incorporation via cross-coupling
$$ \text{5-Bromo-1,2-dihydropyridin-2-one intermediate} + \text{3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} $$
Reaction monitoring via HPLC-MS shows complete conversion within 8 hours at 80°C using 5 mol% Pd catalyst. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Optimization and Catalytic Approaches
Recent advances in green chemistry have significantly impacted this synthesis:
Table 1. Comparative Analysis of Catalytic Systems
Microwave-assisted synthesis reduces cyclodehydration times from 6 hours to 45 minutes while maintaining 89% yield. Solvent-free conditions during Hantzsch reaction steps decrease E-factor values by 62% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Several studies have indicated that derivatives of piperazine exhibit significant antidepressant effects. The incorporation of the 2-fluorophenyl group in this compound suggests potential activity against serotonin receptors, which are critical in mood regulation. Research shows that similar compounds can inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft .
Antitumor Activity
The oxadiazole moiety has been associated with anticancer properties. Compounds containing oxadiazole rings have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds indicate that this specific structure may enhance cytotoxicity against cancer cell lines .
Antimicrobial Properties
Research into similar dihydropyridine derivatives has revealed antimicrobial activity against a range of pathogens. The ability of this compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be explored further for potential use as an antimicrobial agent .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant properties. The results indicated that modifications to the piperazine ring significantly affected receptor affinity and efficacy in vivo. The compound under consideration showed promising results in preclinical models for depression .
Case Study 2: Antitumor Activity
In a study examining the cytotoxic effects of oxadiazole-containing compounds on human cancer cell lines, researchers found that specific structural modifications led to enhanced potency. The compound's unique structure allowed it to interact effectively with cellular targets involved in cancer progression, demonstrating IC50 values in low micromolar ranges .
Mechanism of Action
The mechanism by which 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine Derivatives
- Compound from : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (C₂₃H₂₄FN₃O₄, MW 425.45) Key differences: Replaces the dihydropyridinone core with a dimethoxybenzoyl-piperidine system. The 4-fluorophenyl-oxadiazole substituent may reduce steric hindrance compared to the 4-methylphenyl group in the target compound. Implications: Lower molecular weight and altered substituent electronics could enhance solubility but reduce target specificity .
- Compound from : [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Key differences: Pyrazolopyrimidine core instead of dihydropyridinone; methanesulfonyl and isopropyl groups enhance polarity. Implications: Likely targets kinases or G-protein-coupled receptors (GPCRs) with higher selectivity due to sulfonyl groups .
Oxadiazole-Containing Analogues
- Compound from : 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Key differences: Uses a 1,2-oxazole ring instead of 1,2,4-oxadiazole and integrates a tetrahydroquinoline scaffold. Implications: The nitro group may confer electron-withdrawing effects, altering binding kinetics compared to the methylphenyl group in the target compound .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability: The target compound’s oxadiazole and dihydropyridinone groups may reduce oxidative metabolism compared to ’s pyrazolopyrimidine core .
- Receptor Binding : The 2-fluorophenyl group in the target compound likely enhances serotonin or dopamine receptor affinity relative to ’s 4-fluorophenyl variant .
Biological Activity
The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Characteristics
The molecular structure of the compound includes several pharmacologically relevant moieties:
- Piperazine ring : Known for its role in various psychoactive medications.
- Dihydropyridinone : Often associated with calcium channel blockers.
- Oxadiazole group : Linked to anti-inflammatory and antimicrobial properties.
Structural Formula
The chemical formula is represented as follows:
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and cardiovascular systems. The piperazine moiety is known to modulate neurotransmitter systems, including serotonin and dopamine pathways, which could influence mood and anxiety disorders.
Pharmacological Profiles
The biological activities observed include:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression by acting on serotonin receptors.
- Anticancer Potential : The oxadiazole component has been linked to cytotoxic effects against various cancer cell lines.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key characteristics:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(piperazin-1-yl)urea | Chlorophenyl and piperazine | Antidepressant | Lacks oxadiazole |
| 1-cyclopropyl-3-(thiazol-2-yloxy)urea | Cyclopropyl and thiazole | Anticancer | Different cyclic structure |
| 4-(fluorophenyl)-piperazine derivatives | Fluorophenyl substituent | Antidepressant | Varies in piperazine substitution |
Synthesis Approaches
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the piperazine ring through nucleophilic substitution.
- Condensation reactions to introduce the oxadiazole and dihydropyridinone moieties.
- Purification techniques , such as recrystallization and chromatography, to isolate the final product.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Piperazine Derivatives : A study demonstrated that modifications to the piperazine ring significantly affect binding affinity to serotonin receptors, enhancing antidepressant activity .
- Anticancer Activity Assessment : Research indicated that oxadiazole derivatives exhibit selective cytotoxicity against specific cancer cell lines, suggesting potential for development into chemotherapeutics .
- Neuropharmacological Studies : Investigations into the CNS effects of related compounds revealed modulation of anxiety-like behaviors in animal models, supporting the antidepressant potential of piperazine-containing structures .
Q & A
Q. What are the core synthetic strategies for synthesizing this compound and its structural analogs?
Q. Which structural features of this compound are critical for preliminary biological screening?
Key pharmacophores include:
- 2-Fluorophenyl-piperazine : Linked to serotonin/dopamine receptor binding in analogs .
- 1,2,4-Oxadiazole : Enhances metabolic stability and bioavailability .
- Dihydropyridin-2-one : Imparts conformational rigidity, influencing target selectivity . Initial screening should prioritize assays for CNS activity (e.g., kinase inhibition, receptor binding) using radioligand displacement or fluorescence polarization .
Q. What analytical methods validate the purity and structure of this compound?
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 50:50 over 20 min) to assess purity (>95%) .
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., piperazine protons at δ 2.8–3.2 ppm; oxadiazole absence of NH signals) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
- Solvent optimization : Replace DMF with DMAc to reduce diketopiperazine byproducts .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling in pyridinone functionalization, improving yields to 70% .
- Temperature control : Lower cyclization temperature to 60°C with microwave assistance (30 min vs. 24 hrs) to suppress degradation .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
Case Study : Replacing the 4-methylphenyl group in the oxadiazole with a 4-chlorophenyl group increased metabolic stability (t₁/₂ from 2.1 to 4.3 hrs in rat liver microsomes) but reduced solubility (LogP from 3.1 to 3.8) . Methodological Approach :
- SAR Analysis : Synthesize analogs with halogens, alkoxy, or methyl groups on the phenyl ring.
- ADME Testing : Use Caco-2 monolayers for permeability and CYP450 inhibition assays .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in cell lines (HEK293 vs. SH-SY5Y) or ATP concentrations (1 mM vs. 10 µM) .
- Control experiments : Include reference compounds (e.g., clozapine for dopamine D₂ receptor assays) and validate target engagement via CRISPR knockouts .
Q. What computational methods predict binding modes to neurological targets?
- Molecular docking : Use AutoDock Vina with dopamine D₃ receptor crystal structures (PDB: 3PBL). The fluorophenyl group shows π-π stacking with Phe346 .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the oxadiazole-piperazine interaction in aqueous lipid bilayers .
Data Contradiction Analysis
Example : Conflicting reports on solubility (20 µM vs. 150 µM in PBS):
- Root cause : Particle size differences (nanoparticles vs. crystalline form) or pH variation (7.4 vs. 6.8) .
- Resolution : Standardize DMSO stock concentration (<0.1%) and use dynamic light scattering (DLS) for particle size analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
